2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
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Overview
Description
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an amino group, a carboxylic acid group, and two tert-butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative and introduce the tert-butyl ester groups through esterification reactions. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production. The purification process may involve techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 2-amino-2-methyl-: This compound shares a similar amino group but lacks the ester groups present in 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid.
Propanoic acid, 2-methyl-: This compound has a similar carboxylic acid group but does not have the amino or ester groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Biological Activity
The compound 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid , also known as Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH, is a derivative of amino acids with significant biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H25NO5
- Molecular Weight : 287.35 g/mol
- CAS Number : 1093865-13-4
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amino groups. The presence of the tetrahydropyran ring contributes to its structural complexity and potential biological interactions.
- Amino Acid Derivative Functionality : As an alanine derivative, this compound influences various physiological processes, including protein synthesis and metabolic pathways.
- Ergogenic Effects : Amino acids and their derivatives are known to enhance physical performance by influencing anabolic hormone secretion and providing energy during exercise .
- Potential Modulation of Transporters : Research suggests that related compounds may act as modulators of ATP-binding cassette (ABC) transporters, which are crucial for drug transport across cell membranes .
In Vitro Studies
Research has shown that derivatives like this compound can significantly affect muscle metabolism and recovery post-exercise. For instance, studies indicate that amino acid derivatives can reduce exercise-induced muscle damage and improve recovery times .
Clinical Implications
- Nutritional Supplementation : Given its properties, this compound could be beneficial as a dietary supplement for athletes or individuals engaging in high-intensity training.
- Therapeutic Potential : The modulation of ABC transporters suggests possible applications in drug delivery systems, enhancing the efficacy of certain therapeutic agents .
Data Table: Biological Activity Overview
Property | Description |
---|---|
Compound Name | This compound |
Biological Role | Amino acid derivative influencing metabolism |
Mechanisms of Action | Enhances protein synthesis, modulates ABC transporters |
Potential Applications | Nutritional supplements, therapeutic agents |
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)16)14(7)11(17)19-13(4,5)6/h9H,8H2,1-7H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPOAVQWBCAIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.